Ethyl 3-ethoxy-2-nitroacrylate Ethyl 3-ethoxy-2-nitroacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC4022683
InChI: InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5-
SMILES: CCOC=C(C(=O)OCC)[N+](=O)[O-]
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol

Ethyl 3-ethoxy-2-nitroacrylate

CAS No.:

Cat. No.: VC4022683

Molecular Formula: C7H11NO5

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-ethoxy-2-nitroacrylate -

Specification

Molecular Formula C7H11NO5
Molecular Weight 189.17 g/mol
IUPAC Name ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate
Standard InChI InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5-
Standard InChI Key NCRBAZRGVXAEOT-WAYWQWQTSA-N
Isomeric SMILES CCO/C=C(/C(=O)OCC)\[N+](=O)[O-]
SMILES CCOC=C(C(=O)OCC)[N+](=O)[O-]
Canonical SMILES CCOC=C(C(=O)OCC)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Structure

Ethyl 3-ethoxy-2-nitroacrylate has the molecular formula C₇H₁₁NO₅ (MW: 189.17 g/mol) and features a conjugated nitroacrylate backbone with ethoxy and ethyl ester groups at the α- and β-positions, respectively . The Z-isomer predominates (>80% in solution) due to intramolecular hydrogen bonding between the nitro group’s oxygen and the ethoxy hydrogen, as confirmed by NMR and DFT studies .

Key Structural Data:

PropertyValueSource
IUPAC NameEthyl (Z)-3-ethoxy-2-nitroprop-2-enoate
Density1.2 ± 0.1 g/cm³
Boiling Point279.4 ± 35.0 °C (760 mmHg)
LogP0.52

Synthesis and Industrial Production

Laboratory-Scale Methods

The compound is synthesized via Knoevenagel condensation between ethyl nitroacetate and ethoxyacetaldehyde derivatives. Titanium tetrachloride (TiCl₄) and N-methylmorpholine in tetrahydrofuran (THF) yield the product at –15°C to –5°C, achieving 85% purity . Alternative routes include nucleophilic vinylic substitution on related nitroacrylates.

Industrial Manufacturing

Large-scale production employs continuous flow reactors with heterogeneous catalysts (e.g., zeolites) to enhance yield (≥90%) and reduce byproducts. Process optimization focuses on minimizing exothermic risks and stabilizing the nitro group against decomposition .

Reactivity and Mechanistic Insights

Electrophilic Character

The nitro group withdraws electron density, polarizing the α,β-unsaturated system and enhancing susceptibility to nucleophilic attack. This property facilitates:

  • Michael additions with amines, thiols, and enolates .

  • Cycloadditions with dienes to form pyrimidones and benzimidazoles .

Stereochemical Outcomes

Reactions often proceed with Z-selectivity due to steric hindrance between the ethoxy and ester groups. For example, cyclization with imidazole yields spiro-oxazine N-oxides exclusively in the Z-configuration .

Applications in Organic Synthesis

Heterocycle Synthesis

Ethyl 3-ethoxy-2-nitroacrylate is pivotal in constructing:

  • Pyrimido[1,2-a]benzimidazoles: Antiviral scaffolds synthesized via [4+2] cycloaddition.

  • Spiro-oxazines: Photochromic compounds for optical materials .

Biologically Active Derivatives

Derivatives exhibit antimicrobial and antiviral activities in preliminary assays. For instance, pyrimidone analogs inhibit influenza A replication (IC₅₀: 12 µM).

Physicochemical and Spectroscopic Properties

Spectral Data

  • ¹H NMR (CDCl₃): δ 8.03 (s, 1H, vinyl-H), 4.17 (q, 2H, OCH₂CH₃), 1.38 (t, 3H, CH₃) .

  • IR (cm⁻¹): 1720 (C=O), 1557 (NO₂ asym), 1360 (NO₂ sym) .

Thermal Stability

The compound decomposes exothermically above 150°C, necessitating storage below 25°C .

HazardGHS CodePrecautionary Measures
Acute toxicity (oral, dermal)H301/H311Use gloves/eye protection
FlammabilityH226Avoid ignition sources
Environmental toxicityH410Prevent water contamination

First Aid

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Skin contact: Wash with soap and water; apply emollient cream .

Recent Research and Future Directions

Push-Pull Nitroalkenes

Ethyl 3-ethoxy-2-nitroacrylate is a model push-pull nitroalkene in studies of charge-transfer interactions. Its electron-deficient double bond participates in asymmetric catalysis for chiral amine synthesis .

Drug Discovery

Ongoing work explores its utility in kinase inhibitors (e.g., JAK/STAT pathway modulators) and antibiotic adjuvants .

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